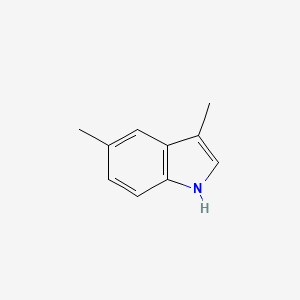

1H-Indole, 3,5-dimethyl-

Description

The exact mass of the compound 1H-Indole, 3,5-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Indole, 3,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 3,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-3-4-10-9(5-7)8(2)6-11-10/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAYMWCMRNLYKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185737 | |

| Record name | 1H-Indole, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3189-12-6 | |

| Record name | 3,5-Dimethylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003189126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC153659 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIMETHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98H5IIS5FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Enduring Significance of Indole Scaffolds in Chemical Sciences

The indole (B1671886) scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in the chemical sciences. eurekaselect.comresearchgate.netsemanticscholar.org This prominence stems from its widespread presence in nature and its remarkable versatility in synthetic organic chemistry. eurekaselect.comresearchgate.net

Indole and its derivatives are integral to a vast array of biologically active natural products and synthetic molecules. eurekaselect.commdpi.com They form the core of essential biomolecules such as the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin, highlighting their fundamental role in biological processes. eurekaselect.com The indole nucleus is also a key structural motif in numerous alkaloids and pharmaceuticals, exhibiting a broad spectrum of medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities. eurekaselect.comontosight.aijetir.org

The chemical reactivity of the indole ring, particularly its propensity for electrophilic substitution at the C3 position, allows for extensive functionalization, making it a versatile template for drug discovery and development. wikipedia.org Chemists continually explore new methodologies for the synthesis and modification of indole-containing compounds, aiming to create novel molecules with enhanced or specific biological activities. researchgate.netsemanticscholar.org The adaptability of the indole scaffold ensures its continued importance in the pursuit of new therapeutic agents and advanced materials. researchgate.net

A Glimpse into the History of 3,5 Dimethylindole Investigations

The exploration of dimethylindoles, including the 3,5-dimethyl isomer, has a history rooted in the fundamental development of indole (B1671886) synthesis and characterization. Early investigations into methylated indoles were often part of broader studies aimed at understanding the scope and limitations of synthetic methods like the Fischer indole synthesis. cdnsciencepub.com This classical method, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, has been a cornerstone for accessing a wide variety of indole derivatives.

Historical research has documented the synthesis of numerous monomethyl and dimethylindoles, with their physical properties and those of their derivatives, such as picrates and styphnates, being meticulously recorded. cdnsciencepub.com While specific early research focusing solely on 1H-Indole, 3,5-dimethyl- is not extensively detailed in readily available literature, its preparation would have been achievable through established synthetic routes. For instance, the Fischer indole synthesis using p-tolylhydrazine and propanal would theoretically yield 3,5-dimethylindole.

The Evolving Research Landscape of 1h Indole, 3,5 Dimethyl

Chemo- and Regioselective Synthesis of the 3,5-Dimethylindole Core

Achieving specific substitution patterns on the indole scaffold, such as in 3,5-dimethylindole, requires synthetic methods that offer high levels of chemo- and regioselectivity. The electronic properties of the starting materials and the reaction conditions are meticulously controlled to direct the formation of the desired isomer.

The Fischer indole synthesis is a classic and versatile method for preparing indoles. sci-hub.red The reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. researchgate.net For the synthesis of 1H-Indole, 3,5-dimethyl-, a common approach involves the reaction of p-tolylhydrazine (4-methylphenylhydrazine) with acetone. The methyl groups on the resulting indole originate from the hydrazine (B178648) and the ketone, respectively.

Modifications to the traditional Fischer method have been developed to improve yields, simplify procedures, and enhance regioselectivity. One significant advancement is the use of Brønsted acidic ionic liquids as both solvent and catalyst. researchgate.net This "green chemistry" approach can provide excellent yields under mild conditions and allows for the catalyst to be recycled. researchgate.net For instance, the synthesis of 2,3-dimethylindoles has been effectively achieved using this method. researchgate.net Continuous flow reactors have also been employed, enabling sequential reactions such as a Hantzsch thiazole (B1198619) synthesis, deketalization, and a Fischer indolization to produce complex indole derivatives. researchgate.net

The mechanism is generally accepted to proceed through a phenylhydrazone intermediate, which tautomerizes to an enehydrazine. researchgate.net A nih.govnih.gov-sigmatropic rearrangement then occurs, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. researchgate.net The choice of acid catalyst, which can range from Brønsted acids like HCl and polyphosphoric acid to Lewis acids like ZnCl₂, can significantly influence the reaction's efficiency. rsc.org

| Starting Materials | Catalyst/Conditions | Product | Key Feature |

| p-Tolylhydrazine, Acetone | Acid catalyst (e.g., PPA, ZnCl₂) | 1H-Indole, 3,5-dimethyl- | Classic, direct route. |

| Phenylhydrazine (B124118), Ketone | Brønsted acidic ionic liquid | Substituted Indole | "Green" methodology, reusable catalyst. researchgate.net |

| Arylhydrazine, Ketone | Continuous flow reactor | Substituted Indole | Enables sequential, automated synthesis. researchgate.net |

This table provides an overview of selected Fischer Indole Synthesis approaches for substituted indoles.

Beyond the Fischer synthesis, other cyclization strategies provide alternative pathways to the indole core. The Cadogan-Sundberg indole synthesis is a notable example, which generates indoles from o-nitrostyrenes using trivalent phosphorus reagents, typically triethyl phosphite. wikipedia.org The reaction proceeds through the deoxygenation of the nitro group to a reactive nitroso intermediate, which then cyclizes. wikipedia.orgresearchgate.net

This method is particularly useful for synthesizing carbazoles and other complex heterocyclic systems. researchgate.net Modifications to the original conditions have been explored to enhance reaction rates and applicability. For example, microwave heating has been shown to significantly accelerate both the initial cross-coupling to form the o-nitrostyrene precursor and the subsequent Cadogan-Sundberg cyclization. researchgate.netresearchgate.net While the classic reaction involves triethyl phosphite, other reagents like dialkyl phosphites have been used, leading to different product profiles, such as 1-hydroxyindole (B3061041) derivatives. researchgate.net To synthesize 1H-Indole, 3,5-dimethyl- via this route, one would start with a 2-nitro-4-methylstyrene derivative bearing a methyl group at the β-position of the styrene (B11656) double bond.

Palladium catalysis has become an indispensable tool in modern organic synthesis, offering powerful methods for forming C-C and C-N bonds required for the indole core. rsc.org One prominent strategy involves the intramolecular cyclization of appropriately substituted anilines. For example, 2-alkynylbromoarenes can undergo a palladium-catalyzed cross-coupling with ammonia or methylamine, followed by cyclization to form the indole ring. rsc.org This approach provides a direct route to N-unsubstituted or N-methylated indoles. rsc.org

Another powerful set of methods involves the functionalization of a pre-formed indole ring using palladium-catalyzed cross-coupling reactions. 3-Iodoindoles, which can be synthesized via iodocyclization of N,N-dialkyl-o-(1-alkynyl)anilines, are versatile intermediates. nih.gov These compounds can undergo subsequent Sonogashira (coupling with terminal acetylenes) and Suzuki (coupling with boronic acids) reactions to introduce a wide variety of substituents at the C3 position, allowing for the construction of highly diverse indole libraries. nih.gov Palladium catalysts are also effective for the selective C3-alkylation of indoles. For instance, the C3-benzylation of 2,3-dimethylindole (B146702) has been achieved using benzyl (B1604629) methyl carbonate in the presence of a palladium catalyst with ligands like DPEphos, which have large bite angles. acs.org

| Strategy | Pd-Catalyst System | Precursor/Intermediate | Product Type |

| Ammonia Cross-Coupling/Cyclization | Pd/Josiphos | 2-Alkynylbromoarene | N-H or N-Me Indoles rsc.org |

| Sonogashira Coupling | Pd/Cu | 3-Iodoindole | 3-Alkynyl Indoles nih.gov |

| Suzuki Coupling | Pd/Phosphine Ligand | 3-Iodoindole | 3-Aryl Indoles nih.gov |

| C3-Benzylation | Pd/DPEphos | 2,3-Dimethylindole | C3-Benzyl Indole acs.org |

This table summarizes key palladium-catalyzed strategies for the synthesis and functionalization of indole derivatives.

Novel Catalytic Systems for 1H-Indole, 3,5-dimethyl- Formation

The development of novel catalysts is a driving force in synthetic chemistry, enabling reactions under milder conditions with greater efficiency and selectivity. Both transition metal complexes and small organic molecules (organocatalysts) have been successfully applied to the synthesis of the 3,5-dimethylindole scaffold and its derivatives.

A variety of transition metals beyond palladium are effective catalysts for reactions involving indoles. nih.gov These metals can activate substrates in unique ways, facilitating bond formations that are otherwise challenging. snnu.edu.cn

Copper (Cu): Copper catalysts are well-known for their role in coupling reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient "click" reaction used to form triazole rings, a strategy employed in creating complex peptide-indole conjugates. nih.govnih.gov In the context of indole core synthesis, copper is often used in conjunction with palladium, for example in Sonogashira couplings. nih.gov

Iron (Fe): Iron catalysts are attractive due to their low cost and low toxicity. They have been utilized in carbomagnesiation reactions, which could be applied to build substituted aliphatic chains on the indole nucleus. beilstein-journals.org

Gold (Au): Gold catalysts have a unique affinity for alkynes and have been used in cycloisomerization reactions. beilstein-journals.org Gold catalysis also enables challenging C-H functionalization reactions via carbene insertion pathways. snnu.edu.cn

Ruthenium (Ru): Ruthenium complexes are powerful catalysts for various transformations, including C-H bond amination, which can be a key step in building the heterocyclic ring. scholaris.ca

Rhodium (Rh): Rhodium(III) catalysts have been successfully used for the directed C-H activation of indoles. rsc.org For example, using a 1,3,5-triazine (B166579) directing group on the indole nitrogen, rhodium can catalyze the selective C2-alkylation of the indole ring with maleimides. rsc.org

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful third branch of catalysis alongside transition metal catalysis and biocatalysis. oup.com These catalysts often operate via mechanisms that are complementary to metal-based systems.

One common strategy is the Friedel-Crafts alkylation of indoles with various electrophiles. Chiral thiourea-based organocatalysts, for example, can facilitate the stereoselective addition of indoles to electrophiles like 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones (derivatives of Meldrum's acid). mostwiedzy.pl Amino acids, particularly L-proline, are also highly effective organocatalysts. L-proline has been used to catalyze three-component coupling reactions between an indole, an aldehyde, and a nucleophile, such as dimedone, to create complex xanthene derivatives bearing an indole substituent under mild, aqueous conditions. researchgate.net These reactions proceed through a series of tandem steps, highlighting the ability of organocatalysts to orchestrate complex transformations in a single pot. researchgate.net Furthermore, the direct asymmetric functionalization of indole derivatives, such as the allylic alkylation of 2-methyl-3-nitroindoles, has been achieved using organocatalysis, providing access to chiral indole structures. researchgate.net

| Organocatalyst Type | Reaction Type | Substrates | Key Feature |

| Thiourea Derivatives | Friedel-Crafts Alkylation | Indole, Meldrum's acid derivative | Stereoselective C-C bond formation. mostwiedzy.pl |

| L-Proline | Three-Component Coupling | Indole, Aldehyde, Dimedone | Tandem reaction in aqueous media. researchgate.net |

| Cinchona Alkaloids | Asymmetric Allylic Alkylation | 2-Methyl-3-nitroindole, MBH carbonate | Direct enantioselective functionalization. researchgate.net |

This table showcases examples of organocatalytic routes applied to the synthesis of functionalized indole compounds.

Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and environmentally benign reaction conditions. nih.gov While specific literature detailing the biocatalytic synthesis of 1H-Indole, 3,5-dimethyl- is not abundant, the broader field of enzyme-catalyzed indole synthesis provides a strong indication of its potential. Enzymes such as tryptophan synthase, monooxygenases, and halogenases are employed for the functionalization of the indole core. nih.govacs.orgresearchgate.net

For instance, a one-pot biocatalytic process has been developed for the synthesis of D-tryptophan derivatives from substituted indoles, utilizing a combination of tryptophan synthase, L-amino acid deaminase, and an engineered aminotransferase. acs.orgresearchgate.netmanchester.ac.uk This highlights the potential for enzymatic cascades in creating complex indole derivatives. Additionally, monooxygenase enzymes have been shown to catalyze the oxidation of indole, leading to products like indigo (B80030) and indirubin, demonstrating the capability of enzymes to modify the indole ring. researchgate.net Flavin-dependent halogenases have also been successfully used for the regioselective halogenation of indoles under mild, aqueous conditions. nih.gov

The application of these enzymatic systems to the synthesis of 3,5-dimethylindole could offer a green and highly specific alternative to traditional chemical methods. Future research may focus on engineering or discovering enzymes capable of catalyzing the Fischer indole synthesis or similar cyclization reactions to produce the 3,5-dimethylindole scaffold directly.

Green Chemistry Principles in the Synthesis of 1H-Indole, 3,5-dimethyl-

The principles of green chemistry are increasingly being integrated into the synthesis of indole compounds to minimize environmental impact. rsc.org This involves the use of safer solvents, renewable feedstocks, and processes that are more energy-efficient and generate less waste.

A significant advancement in the green synthesis of indoles is the replacement of volatile and often toxic organic solvents with water or the elimination of solvents altogether. Water is an attractive solvent due to its non-toxicity and abundance. mdpi.com A green synthesis method for indole compounds has been reported using a dual sulfonic acid-type acidic ionic liquid as a catalyst in an aqueous medium. This method has been successfully applied to the synthesis of various indole derivatives, including 2,3-dimethylindole, with high yields. google.com The Fischer indole synthesis of 5-bromo-2,3,3-trimethyl-3H-indole has also been achieved in quantitative yield in water with a catalytic amount of sulfuric acid under microwave irradiation. mdpi.com

Solvent-free approaches, such as grinding or pulverization-activation methods, offer further environmental benefits. The synthesis of bis(indolyl)methanes has been demonstrated using sulfated anatase titania as a solid acid catalyst under simple physical grinding, eliminating the need for a solvent. scispace.com These examples showcase the viability of conducting indole syntheses in more environmentally friendly media.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times, improve yields, and in some cases, enhance selectivity in the synthesis of indoles. rsc.orgyoutube.com The Fischer indole synthesis, a cornerstone of indole chemistry, has been successfully adapted to microwave conditions. mdpi.comresearchgate.netnih.govnih.gov For example, the microwave-assisted synthesis of 2,3,3-trimethyl-3H-indole in acetic acid was completed in just 10 minutes with a 91% yield. mdpi.com This represents a substantial improvement over conventional heating methods that can take several hours. mdpi.com

Photochemical methods offer another avenue for promoting indole synthesis under mild conditions. thieme-connect.comthieme-connect.comrsc.orgjlu.edu.cnresearchgate.net Visible-light-induced desulfonylative C(sp2)–H functionalization has been reported for the synthesis of N-substituted indoles without the need for additional oxidants or bases. rsc.org Furthermore, the photochemical cyclization of substituted 1H-pyrrole-2-carboxylates has been used to create fused indole derivatives. thieme-connect.comthieme-connect.comresearchgate.net While specific applications to 3,5-dimethylindole are less common, these techniques demonstrate the potential for light-mediated, energy-efficient synthetic routes.

| Enhancement Technique | Substrate Example | Conditions | Yield | Reference |

| Microwave-Assisted | 4-Bromophenylhydrazine hydrochloride and 3-methyl-2-butanone | H₂O, H₂SO₄ (cat.), 100 °C, 10 min | Quantitative | mdpi.com |

| Microwave-Assisted | Phenylhydrazine and 3-methyl-2-butanone | Acetic acid, 160 °C, 10 min | 91% | mdpi.com |

| Photochemical | 4,5-Diaryl-substituted 1H-pyrrole-2-carboxylates | Iodine, light irradiation | 45-82% | thieme-connect.com |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. The classic Fischer indole synthesis of 1H-Indole, 3,5-dimethyl- from p-tolylhydrazine and methyl ethyl ketone, while effective, does not have perfect atom economy. The reaction involves the elimination of ammonia and water.

The theoretical atom economy for this reaction can be calculated as follows:

Reactants:

p-Tolylhydrazine (C₇H₁₀N₂) - Molar Mass: 122.17 g/mol

Methyl ethyl ketone (C₄H₈O) - Molar Mass: 72.11 g/mol

Products:

1H-Indole, 3,5-dimethyl- (C₁₀H₁₁N) - Molar Mass: 145.20 g/mol

Ammonia (NH₃) - Molar Mass: 17.03 g/mol

Water (H₂O) - Molar Mass: 18.02 g/mol

Atom Economy Calculation: (Mass of desired product / Total mass of reactants) x 100 (145.20 g/mol / (122.17 g/mol + 72.11 g/mol )) x 100 = 74.7%

This calculation demonstrates that a significant portion of the reactant atoms end up as byproducts. Modern synthetic strategies aim to improve atom economy by designing addition and cyclization reactions that minimize or eliminate the formation of waste products. organic-chemistry.org

Flow Chemistry Approaches to 1H-Indole, 3,5-dimethyl- Synthesis

Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, improved mixing, and easier scalability. mdpi.comresearchgate.netnih.gov The synthesis of indole derivatives has been successfully adapted to flow chemistry systems. mdpi.comresearchgate.netnih.gov

The Fischer indole synthesis has been performed in continuous flow reactors under high-temperature and high-pressure conditions, significantly reducing reaction times from hours to minutes and increasing productivity. mdpi.com For instance, the synthesis of certain indoles in a flow system achieved high yields in approximately one minute. mdpi.com Multistep syntheses can also be streamlined in continuous flow, as demonstrated by the three-step synthesis of 2-(1H-indol-3-yl)thiazoles, which includes a Fischer indole synthesis step, all performed in an uninterrupted sequence with a total reaction time of less than 15 minutes. nih.gov

While a specific protocol for the flow synthesis of 1H-Indole, 3,5-dimethyl- is not extensively documented, the existing literature on flow synthesis of other indole derivatives strongly suggests its feasibility and potential benefits.

| Flow Chemistry Application | Key Features | Reported Outcome | Reference |

| Fischer Indole Synthesis | High-temperature/pressure conditions, reduced reaction time | 96% yield, 25 g/h productivity | mdpi.com |

| Multistep Synthesis of Indolylthiazoles | Sequential reactions without intermediate isolation | 38-82% overall yield in <15 min | nih.gov |

Electrophilic Aromatic Substitution Reactions on the Indole Nucleus of 1H-Indole, 3,5-dimethyl-

The indole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom significantly increases the electron density of the pyrrole (B145914) ring, particularly at the C3 position. quora.com However, in 1H-Indole, 3,5-dimethyl-, the C3 position is substituted, which redirects electrophilic attacks to other available sites, primarily the C2 position of the pyrrole ring or the C4, C6, and C7 positions of the benzene (B151609) ring. The C5-methyl group, being an electron-donating group, further activates the benzene portion of the molecule.

Halogenation and Nitration Studies

Halogenation and nitration are fundamental electrophilic aromatic substitution reactions. For a typical indole, these reactions preferentially occur at the C3 position. researchgate.net When the C3 position is blocked, as in 1H-Indole, 3,5-dimethyl-, halogenation is expected to occur at the C2 position. researchgate.net Reagents like N-bromosuccinimide (NBS) are commonly employed for the bromination of indoles. mdma.chmychemblog.comlibretexts.org The reaction with NBS can proceed via a radical mechanism for benzylic bromination or an ionic mechanism for nuclear bromination, depending on the solvent and conditions. mychemblog.com In polar solvents, NBS tends to favor electrophilic substitution on the aromatic nucleus. mdma.ch

Nitration of indoles is typically carried out using nitric acid in the presence of a strong acid like sulfuric acid or in acetic anhydride (B1165640). wikipedia.orgresearchgate.net The reaction conditions are crucial, as the indole nucleus is sensitive to strong oxidizing acids. researchgate.net For methylindoles, nitration often occurs on the benzene ring, for instance, at the C5 position in 2-methylindole (B41428) and 1,2-dimethylindole. umn.edu Given the presence of the activating methyl group at C5 in 1H-Indole, 3,5-dimethyl-, nitration would likely be directed to the C4 or C6 positions of the benzene ring.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are pivotal for forming carbon-carbon bonds on aromatic rings. masterorganicchemistry.comaklectures.com

Acylation: Friedel-Crafts acylation, typically using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃), introduces a ketone functionality. visualizeorgchem.comkhanacademy.orglibretexts.org On an unsubstituted indole, this reaction occurs with high regioselectivity at the C3 position. nih.gov Studies on indoles with electron-donating substituents on the benzene ring, such as 5-methylindole, have shown that acylation still favors the C3 position, though side reactions at the N1 and C2 positions can occur. nih.govmdpi.com With the C3 position blocked in 1H-Indole, 3,5-dimethyl-, acylation is anticipated to be directed primarily to the C2 position, the next most nucleophilic site on the pyrrole ring.

Alkylation: Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid. masterorganicchemistry.comcerritos.edu This reaction is often more challenging to control than acylation due to issues like polyalkylation and carbocation rearrangements. cerritos.edumnstate.edu The product of alkylation is more reactive than the starting material because alkyl groups are activating, which can lead to multiple substitutions. For 1H-Indole, 3,5-dimethyl-, alkylation with a tertiary alkyl halide like t-butyl chloride would likely introduce the t-butyl group at the C2, C4, or C6 positions. berkeley.edu The steric bulk of the incoming electrophile and the existing methyl groups would influence the final regioselectivity.

Mannich and Vilsmeier-Haack Reactions

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, formaldehyde, and a secondary amine to produce an aminoalkylated derivative. For indoles, this reaction is a highly efficient method for introducing a dimethylaminomethyl group, typically at the C3 position to form gramine. Since the C3 position in 1H-Indole, 3,5-dimethyl- is substituted, the Mannich reaction would be forced to occur at an alternative position, most likely the nucleophilic C2 site.

The Vilsmeier-Haack reaction utilizes a substituted formamide (B127407) (like DMF) and phosphorus oxychloride (POCl₃) to introduce a formyl group (-CHO) onto an electron-rich aromatic ring. wikipedia.orgchemistrysteps.com It is one of the most effective methods for the formylation of indoles, yielding an indole-3-carboxaldehyde. orgsyn.orgsemanticscholar.org The reactive electrophile is the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgchemistrysteps.com In substrates where the C3 position is blocked, such as in 1H-Indole, 3,5-dimethyl-, the Vilsmeier-Haack reaction is expected to proceed at the C2 position. Studies on dimethoxy-activated indoles have demonstrated that extended Vilsmeier reactions can lead to substitution at various positions, including C2, C4, and C7, highlighting the potential for functionalization on both the pyrrole and benzene rings depending on the specific substrate and conditions. arkat-usa.org

Nucleophilic Additions and Substitutions Involving 1H-Indole, 3,5-dimethyl-

While less common than electrophilic substitutions, nucleophilic reactions of indoles are crucial for certain synthetic transformations, particularly those involving the indole nitrogen and the pyrrole ring carbons.

N-Alkylation and Acylation of the Indole Nitrogen

The nitrogen atom of the indole ring possesses a slightly acidic proton and can be deprotonated by a base to form a nucleophilic indolide anion. This anion can then react with electrophiles like alkyl halides or acyl chlorides in N-alkylation and N-acylation reactions, respectively. researchgate.net

N-Alkylation: This reaction is often performed using a base such as sodium hydride (NaH) to deprotonate the indole, followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl bromide). google.comnih.gov A challenge in indole alkylation is the competition between N-alkylation and C3-alkylation. However, with the C3 position already occupied in 1H-Indole, 3,5-dimethyl-, the propensity for N-alkylation increases significantly, making it a more selective process. Alternative, greener methods using dimethyl carbonate as a methylating agent in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been developed. st-andrews.ac.uk

N-Acylation: The introduction of an acyl group onto the indole nitrogen is a key transformation in the synthesis of many biologically active compounds. This can be achieved using acylating agents like acid chlorides or anhydrides, often in the presence of a base. clockss.org Direct N-acylation of indoles with carboxylic acids catalyzed by boric acid has also been reported. clockss.org A study on the chemoselective N-acylation of various indoles using thioesters as the acyl source demonstrated the successful acylation of 1H-Indole, 3,5-dimethyl-. researchgate.net

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 1H-Indole, 3,5-dimethyl- | S-methyl butanethioate | 1-(3,5-Dimethyl-1H-indol-1-yl)butan-1-one | 65% | researchgate.net |

Functionalization of the Pyrrole Ring Carbon Atoms

The carbon atoms of the pyrrole ring, particularly C2, exhibit distinct reactivity. While the C3 position is the primary site for electrophilic attack, the C2 position becomes a key target for functionalization when C3 is substituted. researchgate.net Electrophilic substitution can occur at C2 under certain conditions. Furthermore, the C2-H bond can be deprotonated by strong bases to generate a nucleophilic center, allowing for subsequent reactions with electrophiles. This approach provides a route to C2-substituted indoles, which are valuable synthetic intermediates. For 1H-Indole, 3,5-dimethyl-, where C3 is blocked, strategies aimed at functionalizing the C2 position are of significant synthetic interest.

Cross-Coupling Reactions of Halogenated 3,5-Dimethylindole Derivatives

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For halogenated derivatives of 1H-Indole, 3,5-dimethyl-, these reactions provide a powerful platform for introducing a wide range of functional groups, leading to novel compounds with potential applications in medicinal chemistry and materials science. The reactivity of the halogenated indole is influenced by the nature of the halogen (I > Br > Cl) and its position on the indole ring. nih.govlibretexts.org

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.orgwikipedia.org This reaction is widely favored due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids. wikipedia.orgnih.gov The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

While specific studies on the Suzuki-Miyaura coupling of halogenated 1H-Indole, 3,5-dimethyl- are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on similar indole systems. For instance, the coupling of other halogenated indoles and related nitrogen-rich heterocycles has been successfully demonstrated. nih.gov The reaction of bromo- and chloro-pyrazoles, for example, has been shown to be superior to that of iodo-pyrazoles due to a reduced tendency for dehalogenation side reactions. nih.gov

In a related study, the microwave-promoted Suzuki-Miyaura coupling of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one, a complex indoline (B122111) derivative, with various arylboronic acids has been achieved with good to excellent yields. This highlights the feasibility of applying this methodology to halogenated indole cores.

Table 1: Examples of Suzuki-Miyaura Coupling with a Halogenated Indoline Derivative

| Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave, 100 °C, 25 min | 92 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave, 100 °C, 30 min | 95 |

| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave, 100 °C, 40 min | 81 |

| Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave, 100 °C, 30 min | 88 |

Data derived from studies on 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one.

Heck and Sonogashira Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com This reaction typically proceeds with trans selectivity. organic-chemistry.org The catalytic cycle is initiated by the oxidative addition of the palladium catalyst to the aryl or vinyl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. rsc.org While direct applications to halogenated 3,5-dimethylindole are sparse in the literature, the Heck reaction has been employed in the synthesis of complex indole-containing structures, such as the intramolecular cyclization of N-(2-bromophenyl)-2-(1H-indol-3-yl)acetamide derivatives to form paullones. acs.org

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is valued for its mild conditions, often being carried out at room temperature with an amine base that also serves as the solvent. wikipedia.org The Sonogashira reaction has found broad utility in the synthesis of natural products and pharmaceuticals, including indole alkaloids. libretexts.org For instance, a copper-catalyzed, one-pot, three-component reaction of 2-bromoindole-3-carbaldehydes, alkynes, and ammonia has been developed to synthesize γ-carboline derivatives, which involves a Sonogashira coupling step. nih.gov This demonstrates the potential for functionalizing halogenated indoles, like derivatives of 3,5-dimethylindole, with alkyne moieties.

Multi-Component Reactions (MCRs) Incorporating 1H-Indole, 3,5-dimethyl-

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.govorganic-chemistry.orgtcichemicals.com Indoles are common participants in MCRs, typically acting as nucleophiles through their C3 position.

The reactivity of 1H-Indole, 3,5-dimethyl- in MCRs can be anticipated based on its structure. The methyl group at the C3 position blocks direct nucleophilic attack at this site. However, derivatives of 3,5-dimethylindole can be designed to participate in MCRs. For example, 1,5-dimethyl-1H-indole-3-carbaldehyde, an oxidized derivative, is a useful building block for constructing complex polycyclic structures through domino reactions.

Furthermore, N-alkylated indoles can be converted into 3-arylidene-3H-indolium salts, which can then participate in three-component reactions with isocyanides and amines. nih.gov This strategy could be applied to N-alkylated 3,5-dimethylindole to generate diverse amidine and imidazolone (B8795221) derivatives. A plausible reaction pathway involves the formation of the indolium salt, which then reacts with the isocyanide and amine to form the final product.

Oxidative and Reductive Transformations of 1H-Indole, 3,5-dimethyl-

The indole nucleus is susceptible to both oxidation and reduction, providing pathways to a variety of functionalized heterocyclic systems.

Oxidative Transformations: The oxidation of indoles can lead to several products depending on the oxidant and reaction conditions. For 3-substituted indoles like 1H-Indole, 3,5-dimethyl-, a common transformation is the oxidative rearrangement to form 2-oxindoles. An electrochemical method using potassium bromide as a mediator has been shown to effectively convert 3-substituted indoles into the corresponding 2-oxindoles, minimizing the formation of dimeric byproducts. researchgate.netrsc.org The reaction is believed to proceed through the electrochemical generation of bromine, which reacts with the indole, followed by hydrolysis to yield the 2-oxindole. rsc.org

Additionally, functional groups on the indole ring can be oxidized. For example, an aldehyde group at the C3 position of a 1,5-dimethylindole core can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) or chromium trioxide.

Reductive Transformations: The reduction of the indole ring system typically yields the corresponding indoline. The selective reduction of the pyrrole ring of an indole without affecting the benzene ring or other functional groups can be challenging. A method involving a borane (B79455) reagent, such as a borane-tetrahydrofuran (B86392) complex (BH₃·THF), in the presence of trifluoroacetic acid has been shown to be effective for reducing various indole compounds to their corresponding indolines. google.com This process is particularly useful for indoles bearing basic nitrogen groups and is applicable to 2,3-disubstituted indoles, suggesting its utility for the reduction of 1H-Indole, 3,5-dimethyl- to 3,5-dimethylindoline. google.com

Table 2: Summary of Potential Oxidative and Reductive Transformations

| Transformation | Reactant | Key Reagents | Product |

|---|---|---|---|

| Oxidation | 1H-Indole, 3,5-dimethyl- | Electrochemical, KBr | 3,5-Dimethyl-1,3-dihydro-2H-indol-2-one (2-oxindole) |

| Reduction | 1H-Indole, 3,5-dimethyl- | BH₃·THF, Trifluoroacetic Acid | 3,5-Dimethylindoline |

Advanced Spectroscopic and Crystallographic Characterization of 1h Indole, 3,5 Dimethyl and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Assignment and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 1H-Indole, 3,5-dimethyl-. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides the exact mass of the molecular ion, which allows for the determination of its elemental formula, C₁₀H₁₁N.

In electron ionization (EI-MS), the fragmentation pattern of indole (B1671886) derivatives provides key structural information. The mass spectrum of 1H-Indole, 3,5-dimethyl- is expected to show a prominent molecular ion peak [M]⁺ at an m/z corresponding to its monoisotopic mass of 145.0891. guidechem.com The subsequent fragmentation is characteristic of the indole scaffold and its substituents. A common fragmentation pathway for methylated indoles involves the loss of a methyl radical (•CH₃) to form a stable quinolinium-like cation. scirp.org Another typical fragmentation for the indole ring itself is the expulsion of a neutral molecule of hydrogen cyanide (HCN), a process that aids in confirming the core structure. scirp.org

The precise masses of these fragments, as determined by HRMS, further corroborate the proposed structure and fragmentation pathways.

| Fragment Ion | Proposed Structure | Expected Exact m/z | Neutral Loss |

|---|---|---|---|

| [C₁₀H₁₁N]⁺ (M⁺) | Molecular Ion | 145.0891 | - |

| [C₉H₈N]⁺ | Loss of methyl radical | 130.0657 | CH₃ |

| [C₈H₆]⁺ | Loss of HCN from [C₉H₈N]⁺ | 102.0469 | HCN |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of 1H-Indole, 3,5-dimethyl- in solution. Advanced 1D and 2D NMR techniques provide information on the chemical environment of each nucleus, their connectivity, and spatial relationships.

A combination of 2D NMR experiments is essential for the complete and unambiguous assignment of all ¹H and ¹³C signals of 1H-Indole, 3,5-dimethyl-.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For 3,5-dimethyl-1H-indole, it would show a clear correlation between the aromatic protons at positions 6 and 7, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to their attached carbons (¹JCH). It allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the proton signal for the C-2 proton would show a cross-peak to the C-2 carbon signal. nih.govsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This is valuable for confirming stereochemistry and conformation. In this case, NOESY could show correlations between the C-5 methyl protons and the aromatic proton at C-4 and C-6, confirming their spatial proximity.

| Position | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Key HMBC Correlations (from H) |

|---|---|---|---|

| 1 (N-H) | ~7.8-8.1 | - | C-2, C-3, C-3a, C-7a |

| 2 | ~6.9-7.1 | ~122 | C-3, C-3a, C-7a |

| 3 | - | ~112 | - |

| 3-CH₃ | ~2.3-2.4 | ~10 | C-2, C-3, C-3a |

| 3a | - | ~129 | - |

| 4 | ~7.1-7.2 | ~120 | C-5, C-6, C-7a |

| 5 | - | ~131 | - |

| 5-CH₃ | ~2.4-2.5 | ~21 | C-4, C-5, C-6 |

| 6 | ~6.9-7.0 | ~123 | C-4, C-5, C-7a |

| 7 | ~7.2-7.3 | ~111 | C-5, C-3a |

| 7a | - | ~136 | - |

While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their crystalline or amorphous solid forms. For 1H-Indole, 3,5-dimethyl-, ssNMR could be used to study polymorphism. Different crystalline forms (polymorphs) would exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions, leading to differences in chemical shifts and relaxation times. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples.

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes and restricted rotations. While the parent 1H-Indole, 3,5-dimethyl- does not exhibit significant rotational barriers, its N-acylated or N-carbomethoxylated derivatives would be ideal candidates for DNMR studies. scielo.org.mx The introduction of a substituent on the indole nitrogen creates an amide or carbamate (B1207046) linkage, which possesses significant double bond character due to resonance. This leads to a substantial energy barrier for rotation around the N-C(O) bond. scielo.org.mxnih.govnanalysis.com

At low temperatures, this rotation is slow on the NMR timescale, resulting in the observation of distinct signals for different conformers (e.g., E and Z rotamers). As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the spectra at various temperatures (variable-temperature NMR), the kinetic parameters and the activation energy (ΔG‡) for the rotational barrier can be determined.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Probing

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and highly sensitive to functional groups, bonding, and intermolecular interactions, particularly hydrogen bonding. surfacesciencewestern.com

For 1H-Indole, 3,5-dimethyl-, the most diagnostic vibrational mode is the N-H stretching vibration, which typically appears as a sharp band in the 3400-3500 cm⁻¹ region in the IR spectrum of a dilute solution. The exact frequency of this band is a sensitive probe of the N-H bond's environment. nih.gov In the solid state or in concentrated solutions, the formation of N-H···π hydrogen bonds causes this band to broaden and shift to a lower frequency (a redshift), providing direct evidence of intermolecular association. nih.govnih.gov

Other key vibrational bands include:

Aromatic C-H stretch: Above 3000 cm⁻¹.

Aliphatic C-H stretch (methyl groups): In the 2850-3000 cm⁻¹ region.

C=C ring stretching: Multiple bands in the 1450-1620 cm⁻¹ region, characteristic of the indole ring.

C-H in-plane and out-of-plane bending: Providing a fingerprint for the substitution pattern on the aromatic ring.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3400 - 3500 | Sharp in dilute solution; broadens and shifts to lower frequency upon H-bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch | 2850 - 3000 | Asymmetric and symmetric stretches of the two CH₃ groups. |

| C=C Ring Stretch | 1450 - 1620 | Fingerprint region for the indole aromatic system. |

| N-H Bend | 1400 - 1500 | In-plane bending vibration. |

| C-H Out-of-Plane Bend | 700 - 900 | Sensitive to the substitution pattern of the benzene (B151609) ring. |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of a suitable single crystal of 1H-Indole, 3,5-dimethyl- would provide a wealth of structural information, including:

Bond lengths, bond angles, and torsion angles: With very high precision, confirming the molecular geometry.

Planarity of the indole ring: Quantifying any deviations from ideal planarity.

Molecular packing: Revealing how the molecules are arranged in the unit cell.

Intermolecular interactions: Identifying and quantifying non-covalent interactions such as hydrogen bonds (e.g., N-H···π) and π-π stacking, which govern the crystal's architecture. nih.gov

While a specific crystal structure for 1H-Indole, 3,5-dimethyl- is not detailed in the literature, data from closely related indole derivatives show that the indole ring is essentially planar. nih.govmdpi.com In the solid state, indole derivatives frequently engage in π-π stacking interactions and form hydrogen-bonded networks. For 3,5-dimethylindole, one would expect to observe N-H···π interactions where the N-H group of one molecule donates its proton to the electron-rich π system of an adjacent molecule.

| Parameter | Typical Value for Indole Derivatives | Information Provided |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Symmetry of the unit cell. nih.govmdpi.com |

| Space Group | e.g., P2₁/n | Symmetry elements within the unit cell. mdpi.com |

| N-H···π distance | ~2.5 - 3.0 Å (H···centroid) | Evidence and strength of hydrogen bonding. |

| π-π stacking distance | ~3.4 - 3.8 Å (centroid-centroid) | Evidence of aromatic stacking interactions. nih.gov |

| C-N bond lengths | ~1.37 Å (pyrrole ring) | Bond order and electronic structure. |

| C-C bond lengths | ~1.36 - 1.45 Å | Aromaticity and bond character. |

Chiroptical Spectroscopy (CD, ORD) of Chiral 1H-Indole, 3,5-dimethyl- Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for studying the stereochemistry of chiral molecules. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. In the context of indole derivatives, the introduction of a chiral center, either in a substituent attached to the indole ring or by creating a chiral axis, can induce chiroptical properties that provide valuable information about the molecule's absolute configuration and conformation. nih.govnih.gov

The indole moiety itself is an achiral chromophore. However, when perturbed by a chiral environment, it can exhibit induced CD signals. The electronic transitions of the indole ring, particularly the ¹Lₐ and ¹Lₑ bands in the ultraviolet region, are sensitive to this chiral perturbation, giving rise to characteristic Cotton effects in both ORD and CD spectra. The sign and magnitude of these Cotton effects can often be correlated with the spatial arrangement of the substituents relative to the indole chromophore. Strategies for creating chiral indole derivatives include the introduction of chiral substituents at various positions on the indole ring, which can lead to distinct chiroptical signatures. nih.govrsc.org

UV-Vis Spectroscopy for Electronic Transitions and π-System Characterization

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic structure of aromatic molecules like 1H-Indole, 3,5-dimethyl-. The absorption of ultraviolet light by the indole chromophore promotes electrons from lower-energy bonding (π) or non-bonding orbitals to higher-energy anti-bonding (π) orbitals. The resulting spectrum is primarily characterized by two distinct absorption bands, historically labeled ¹Lₐ and ¹Lₑ, which arise from π → π transitions. nih.gov

The indole spectrum typically shows a relatively weak, long-wavelength band (around 270-290 nm) known as the ¹Lₑ band, which often displays vibrational fine structure, and a more intense, shorter-wavelength band (around 210-230 nm) known as the ¹Lₐ band. nih.govacs.org The ¹Lₑ transition is polarized approximately along the short axis of the indole molecule, while the ¹Lₐ transition is polarized along the long axis. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring.

In 1H-Indole, 3,5-dimethyl-, the π-electron system of the parent indole is perturbed by two methyl groups. Methyl groups are known to be weak electron-donating groups (auxochromes) through an inductive effect. This electron-donating character generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. core.ac.uk The methyl group at the 3-position is on the pyrrolic part of the ring, while the methyl group at the 5-position is on the benzene ring. Substituents on the benzene portion of the indole are known to effectively modulate the energies of the ¹Lₐ and ¹Lₑ transitions. nih.gov

While specific, high-resolution spectral data including molar absorptivities for 1H-Indole, 3,5-dimethyl- is not extensively reported, the expected absorption maxima can be inferred from the data of related compounds. The presence of two methyl groups is anticipated to cause a slight red shift in both the ¹Lₐ and ¹Lₑ bands compared to unsubstituted indole. The following table compares the UV absorption maxima of indole and its monomethylated derivatives in a nonpolar solvent to illustrate the general effect of methylation.

| Compound | Solvent | ¹Lₑ Band λmax (nm) | ¹Lₐ Band λmax (nm) |

|---|---|---|---|

| Indole | Cyclohexane | ~287, 278, 270 | ~219 |

| 3-Methylindole (Skatole) | Cyclohexane | ~291, 282, 275 | ~225 |

| 5-Methylindole | Ethanol | ~277 | - |

Note: Data for 5-Methylindole is from a biotransformation product spectrum and may not represent the pure compound in a standard solvent. researchgate.net Data for Indole and 3-Methylindole are representative values from spectroscopic studies. core.ac.uk

The analysis of the UV-Vis spectrum of 1H-Indole, 3,5-dimethyl- thus provides critical insights into its conjugated π-system. The positions of the absorption maxima confirm the presence of the indole aromatic system, and shifts relative to the parent compound reflect the electronic influence of the methyl substituents, which is a key aspect of its chemical characterization.

Computational Chemistry and Theoretical Investigations of 1h Indole, 3,5 Dimethyl

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to examine the electronic properties of molecules. niscpr.res.inniscpr.res.in By calculating the electron density, DFT can accurately predict geometries, energies, and other molecular characteristics, making it an invaluable tool for understanding the structure and reactivity of 1H-Indole, 3,5-dimethyl-. niscpr.res.inacs.org DFT methods, particularly hybrid functionals like B3LYP, have been widely employed to study complex organic molecules, providing reliable results that correlate well with experimental findings. niscpr.res.in

Frontier Molecular Orbital (FMO) theory is central to predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netyoutube.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Properties for 1H-Indole, 3,5-dimethyl- (Calculated via DFT) Note: These values are representative and can vary based on the specific DFT functional and basis set used.

| Parameter | Value | Significance |

| EHOMO | -5.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |

| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -3.15 eV | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | 2.11 eV | Quantifies the ability of a molecule to accept electrons. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions signify positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. researchgate.net

For indole (B1671886) derivatives, the MEP surface generally shows a region of negative potential (red or orange) located around the pyrrole (B145914) ring, reflecting the high electron density of the π-system. researchgate.net The hydrogen atom attached to the nitrogen (N-H) typically appears as a region of positive potential (blue), highlighting its acidic character and ability to act as a hydrogen bond donor. researchgate.net In 1H-Indole, 3,5-dimethyl-, the electron-donating nature of the methyl groups would further enhance the negative electrostatic potential of the aromatic ring system, making it a prime target for electrophiles.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. uni-rostock.de The calculation of harmonic vibrational frequencies is a standard procedure following geometry optimization to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies). uni-rostock.de Theoretical spectra generated from these calculations can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. researchgate.netnih.gov

For 1H-Indole, 3,5-dimethyl-, key vibrational modes include the N-H stretching vibration, aromatic C-H stretching, methyl group C-H stretching, and various C-C and C-N stretching and bending vibrations within the bicyclic ring system. Theoretical calculations provide a basis for assigning each experimental peak to a specific molecular motion. derpharmachemica.com

Table 2: Predicted Key Vibrational Frequencies for 1H-Indole, 3,5-dimethyl- Note: These are typical frequency ranges for the specified bonds in similar aromatic heterocyclic compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3450 - 3500 | Stretching of the nitrogen-hydrogen bond in the pyrrole ring. researchgate.net |

| Aromatic C-H Stretch | 3050 - 3150 | Stretching of carbon-hydrogen bonds on the aromatic rings. |

| CH₃ Asymmetric Stretch | 2950 - 2980 | Asymmetric stretching of carbon-hydrogen bonds in the methyl groups. derpharmachemica.com |

| CH₃ Symmetric Stretch | 2860 - 2890 | Symmetric stretching of carbon-hydrogen bonds in the methyl groups. derpharmachemica.com |

| C=C Aromatic Stretch | 1580 - 1620 | Stretching of carbon-carbon double bonds within the aromatic system. derpharmachemica.com |

| C-N Stretch | 1200 - 1250 | Stretching of the carbon-nitrogen bond in the pyrrole ring. |

| C-H Out-of-Plane Bend | 750 - 850 | Bending of aromatic C-H bonds out of the plane of the ring. derpharmachemica.com |

Conformational Analysis and Molecular Mechanics/Dynamics Simulations

While the indole ring system of 1H-Indole, 3,5-dimethyl- is largely planar and rigid, conformational flexibility can arise from the rotation of the two methyl groups. Conformational analysis aims to identify the most stable arrangement (conformer) of these groups and the energy barriers between different rotational states. nih.govacs.org

Computational methods like Molecular Mechanics (MM) and DFT can be used to perform a potential energy surface scan by systematically rotating the methyl groups and calculating the energy at each step. nih.gov This analysis helps determine the lowest-energy conformation and understand how steric and electronic effects govern its geometry.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing the transition states that connect reactants to products. A transition state represents the highest energy point along a reaction coordinate and is a critical structure for determining the reaction rate and pathway.

For reactions involving 1H-Indole, 3,5-dimethyl-, such as electrophilic substitution, cycloadditions, or N-alkylation, DFT can be used to model the entire reaction pathway. By locating the transition state structure and calculating its energy, the activation energy barrier (Ea) can be determined. This information is vital for predicting the feasibility and kinetics of a reaction. Comparing the activation energies of different possible pathways allows for the prediction of the major product, providing mechanistic insights that can be difficult to obtain experimentally.

In Silico Ligand-Target Interaction Studies (Molecular Docking with Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to the active site of another, typically a larger molecule like a protein. derpharmachemica.comnih.gov This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level. espublisher.comchemmethod.com

1H-Indole, 3,5-dimethyl- can be studied as a ligand that interacts with various biological targets. The indole scaffold is a common motif in many biologically active compounds. nih.gov A docking study would involve placing the 3D structure of 1H-Indole, 3,5-dimethyl- into the binding pocket of a target protein and using a scoring function to evaluate the stability of the resulting complex. thepharmajournal.com

The mechanistic focus of such a study would be to analyze the specific non-covalent interactions that stabilize the ligand-protein complex. Key interactions for an indole derivative typically include:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor to an acceptor residue (e.g., Asp, Glu, or a backbone carbonyl) in the protein's active site. nih.govnih.gov

Hydrophobic Interactions: The planar aromatic ring system and the nonpolar methyl groups can form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Phenylalanine. nih.govnih.gov

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan. nih.gov

Subsequent Molecular Dynamics simulations can be performed on the docked complex to assess its stability over time in a simulated physiological environment. nih.govresearchgate.net

Table 3: Hypothetical Molecular Docking Results for 1H-Indole, 3,5-dimethyl- with a Protein Kinase Target Note: This table is illustrative, as results depend on the specific protein target and docking software used.

| Parameter | Value/Description | Mechanistic Implication |

| Binding Affinity (ΔG) | -7.5 kcal/mol | Predicts the strength of the ligand-target interaction. A more negative value indicates stronger binding. chemmethod.com |

| Interacting Residues | GLU-121, LEU-83, PHE-81, VAL-91 | Identifies the specific amino acids in the binding pocket that interact with the ligand. |

| Hydrogen Bonds | N-H --- O=C (GLU-121) | The indole N-H group acts as a hydrogen bond donor, anchoring the ligand in the active site. nih.gov |

| Hydrophobic Interactions | Indole ring with LEU-83, VAL-91; Methyl groups with PHE-81 | These interactions contribute significantly to the overall binding affinity and specificity. |

| π-π Stacking | Indole ring with PHE-81 | Aromatic interaction that helps orient the ligand correctly within the binding site. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of 3,5-Dimethylindole Analogs (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed in medicinal chemistry and materials science to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively orientjchem.orgnih.gov. The fundamental principle of QSAR/QSPR is that the structural features of a molecule, such as its electronic, steric, and hydrophobic characteristics, determine its interactions with biological targets or its macroscopic properties. For analogs of 1H-Indole, 3,5-dimethyl-, these models provide a theoretical framework to predict the activity or properties of novel derivatives, thereby guiding rational drug design and reducing the time and cost associated with experimental screening orientjchem.org.

The development of a robust QSAR/QSPR model for 3,5-dimethylindole analogs involves several key steps. Initially, a dataset of compounds with known activities or properties is compiled. Subsequently, molecular descriptors, which are numerical representations of the chemical information of each molecule, are calculated. These descriptors are then used to develop a mathematical equation that correlates them with the observed activity or property. The predictive power of the resulting model is rigorously assessed through various internal and external validation techniques researchgate.net.

Molecular Descriptors in QSAR/QSPR Studies of Indole Analogs

A crucial aspect of QSAR/QSPR modeling is the selection of appropriate molecular descriptors that can effectively capture the structural variations within a series of compounds and relate them to the biological response. For indole derivatives, a wide range of descriptors can be employed, categorized as follows:

Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition of a compound, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These descriptors describe the atomic connectivity within the molecule and include indices like the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are 3D descriptors that depend on the spatial arrangement of atoms, including molecular surface area and volume.

Quantum Chemical Descriptors: Derived from quantum chemical calculations, these descriptors provide insights into the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges ijpsi.org. Non-covalent π-π stacking interactions, which are crucial for the stability of protein structures and ligand binding, can also be investigated using quantum chemical methods scilit.comdntb.gov.ua.

Physicochemical Descriptors: These descriptors, such as logP (octanol-water partition coefficient) and molar refractivity, account for the hydrophobic and steric properties of the molecule.

The selection of descriptors is a critical step, as irrelevant or redundant descriptors can lead to overfitting and poor model predictivity orientjchem.org.

Statistical Methods for Model Development

Several statistical methods can be utilized to develop the QSAR/QSPR models for 3,5-dimethylindole analogs. The choice of method depends on the nature of the relationship between the descriptors and the activity/property.

Multiple Linear Regression (MLR): This is one of the most common methods used to establish a linear relationship between a dependent variable (activity/property) and a set of independent variables (descriptors) ijpsi.orgmsjonline.org.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them nih.gov.

Artificial Neural Networks (ANN): ANNs are powerful non-linear modeling tools that can capture complex relationships between molecular structure and activity ijpsi.org.

Support Vector Machines (SVM): SVM is a machine learning technique that can be used for both linear and non-linear regression and classification tasks in QSAR/QSPR.

The quality and predictive ability of the developed QSAR models are evaluated using various statistical parameters.

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal validation techniques like leave-one-out (LOO) cross-validation. | > 0.5 msjonline.org |

| R²_pred (Predictive R²) | A measure of the predictive ability of the model for an external test set of compounds not used in model development. | > 0.5 |

A study on a series of substituted indole derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt) utilized the Hartree-Fock (HF) method with a 6-31G(d) basis set to calculate quantum chemical descriptors. The resulting QSAR models, developed using MLR and ANN, showed good predictive power, with the ANN model demonstrating superior performance ijpsi.org.

Model Validation and Interpretation

The validation of a QSAR/QSPR model is essential to ensure its robustness and predictive accuracy. This is typically achieved through:

Internal Validation: Techniques like leave-one-out (LOO) and leave-many-out (LMO) cross-validation are used to assess the internal stability and predictive power of the model. The cross-validated correlation coefficient (Q²) is a key metric in this process researchgate.netmsjonline.org.

External Validation: The model's ability to predict the activity or property of a new set of compounds (test set) that were not used in the model development is evaluated. The predictive R² (R²_pred) is calculated for the test set researchgate.net.

A well-validated QSAR model not only predicts the activity of new compounds but also provides insights into the structural requirements for desired activity or properties. By interpreting the contribution of different descriptors in the QSAR equation, medicinal chemists can understand which molecular features are important for enhancing or diminishing the biological response, thus guiding the design of more potent and selective 3,5-dimethylindole analogs. For instance, a theoretical investigation of indole derivatives as β-glucuronidase inhibitors resulted in a highly predictive QSAR model with excellent statistical fitness, as indicated by its validation parameters researchgate.net.

| Model Validation Parameters | Value | Reference |

| R²_trng | 0.954942 | researchgate.net |

| Q²_cv | 0.925462 | researchgate.net |

| R²_test | 0.855393 | researchgate.net |

| LOF | 0.042924 | researchgate.net |

These parameters from a study on indole derivatives highlight a statistically significant and predictive QSAR model.

Mechanistic Investigations of 1h Indole, 3,5 Dimethyl in Biological Systems Molecular Level

Enzyme Modulation Studies: Inhibition and Activation Kinetics (In Vitro)

Derivatives of 1H-indole are recognized for their ability to modulate the activity of various enzymes, a property that is fine-tuned by the substitution pattern on the indole (B1671886) ring. Studies on 3,5-disubstituted indole derivatives have identified them as potential therapeutic agents capable of targeting kinases involved in cancer, such as Proviral integration of moloney (Pim) kinases. physchemres.org Computational studies, including 2D-Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have been employed to investigate and design potent inhibitors of Pim1 kinase based on the 3,5-disubstituted indole scaffold. physchemres.org

In other studies, certain indole and isatin (B1672199) derivatives have shown inhibitory activity against monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters. mdpi.com For instance, one indole derivative demonstrated potent, non-isoform-selective inhibition of MAOs with submicromolar IC50 values. mdpi.com Furthermore, the 1H-indole framework is a key component in the design of inhibitors for other critical cancer-related enzymes, including Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). nih.gov The specific contributions of the 3,5-dimethyl substitution pattern to the kinetics of enzyme inhibition are a key area of investigation in developing more selective and potent modulators.

Table 1: In Vitro Enzyme Inhibition by Selected Indole Derivatives This table presents data for various indole derivatives to illustrate the inhibitory potential of this chemical class. Data for the specific 1H-Indole, 3,5-dimethyl- compound is not available in the cited literature.

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Indole Derivative | MAO-A | Submicromolar | mdpi.com |

| Indole Derivative | MAO-B | Submicromolar | mdpi.com |

| Isatin Phenylhydrazone | MAO-A | <1 | mdpi.com |

| N-Phenethylisatin | MAO-B | Low micromolar | mdpi.com |

| 1,3-Thiazole-piperazine derivative | Acetylcholinesterase | 0.011 - 0.27 | academie-sciences.fr |

Nucleic Acid (DNA/RNA) Intercalation and Binding Investigations (In Vitro)

The planar aromatic structure of the indole ring system allows it to interact with nucleic acids through various binding modes, including intercalation between base pairs and groove binding. researchgate.net These interactions can alter the structure and stability of DNA, potentially impacting processes like replication and transcription. researchgate.netnih.gov Mithramycin, an anticancer natural product, functions by binding noncovalently to the minor groove of DNA, and synthetic analogues incorporating indole moieties have been explored to enhance selectivity. nih.gov The position of methylation on the indole ring of these analogues was found to control the conformation, DNA binding function, and potency as transcription antagonists. nih.gov

In other research, pyrrolidine-substituted 5-nitroindole (B16589) compounds have been identified as a new class of G-quadruplex (G4) ligands that specifically bind to the c-Myc promoter G4 sequence. d-nb.info This binding downregulates c-Myc expression at both the transcription and translation levels. Nuclear Magnetic Resonance (NMR) studies showed that some of these compounds interact with the terminal G-quartets of the G-quadruplex structure. d-nb.info Molecular docking studies have also been used to investigate the bonding interactions of indole-containing derivatives with enzymes that process DNA, such as DNA gyrase. jmchemsci.com These in silico models help to elucidate the specific interactions, such as hydrogen bonding and hydrophobic contacts, that stabilize the ligand-DNA-enzyme complex. jmchemsci.com

Protein-Ligand Interaction Analysis (In Vitro Biochemical Assays)